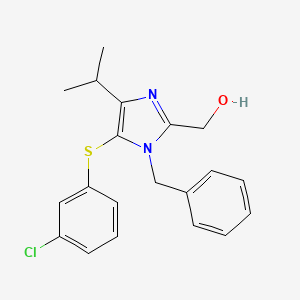

(1-Benzyl-5-(3-chlorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol

Description

This compound is a substituted imidazole derivative featuring a benzyl group at the N1 position, a 3-chlorophenylthio moiety at C5, an isopropyl group at C4, and a hydroxymethyl (-CH₂OH) substituent at C2. Its molecular complexity arises from the synergistic effects of these substituents:

- Benzyl group: Enhances lipophilicity and may influence binding interactions in biological systems .

- Isopropyl group: Adds steric bulk, which could modulate conformational flexibility and intermolecular interactions .

- Hydroxymethyl group: Provides hydrogen-bonding capability, improving solubility in polar solvents .

Properties

CAS No. |

178979-09-4 |

|---|---|

Molecular Formula |

C20H21ClN2OS |

Molecular Weight |

372.9 g/mol |

IUPAC Name |

[1-benzyl-5-(3-chlorophenyl)sulfanyl-4-propan-2-ylimidazol-2-yl]methanol |

InChI |

InChI=1S/C20H21ClN2OS/c1-14(2)19-20(25-17-10-6-9-16(21)11-17)23(18(13-24)22-19)12-15-7-4-3-5-8-15/h3-11,14,24H,12-13H2,1-2H3 |

InChI Key |

JHDSXLOTPFAJDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(N(C(=N1)CO)CC2=CC=CC=C2)SC3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Biological Activity

(1-Benzyl-5-(3-chlorophenylthio)-4-isopropyl-1H-imidazol-2-yl)methanol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is with a molecular weight of approximately 364.91 g/mol. The compound features a benzyl group and a chlorophenylthio substituent, which are critical for its biological activity.

Anticancer Properties

Research indicates that imidazole derivatives exhibit significant anticancer activity. A study on related compounds showed that they act as farnesyltransferase inhibitors (FTIs), a class of drugs that disrupt the post-translational modification of proteins involved in cancer progression. For instance, analogs derived from similar structures demonstrated potent inhibition of cancer cell lines, suggesting that this compound may exhibit similar properties .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies have shown that imidazole derivatives can inhibit various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting cellular membranes or inhibiting critical metabolic pathways .

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cell signaling and proliferation.

- Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into cellular membranes, disrupting their integrity.

- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death .

Study 1: Anticancer Efficacy

In vitro studies on related imidazole derivatives revealed IC50 values indicating potent cytotoxicity against various cancer cell lines, including breast and lung cancer cells. For instance, one derivative showed an IC50 value of 0.99 ± 0.01 μM against BT-474 cells, highlighting the potential efficacy of structurally similar compounds .

Study 2: Antimicrobial Screening

A series of imidazole derivatives were screened for antimicrobial activity against common pathogens. Results indicated that specific modifications to the imidazole ring enhanced activity against Gram-positive and Gram-negative bacteria, suggesting a structure-activity relationship that could be explored further .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Core Structure Influence: The target imidazole core differs from pyridinone (e.g., compound 5o) and imidazolone (e.g., compound 3a) analogs. Pyridinones generally exhibit lower melting points (e.g., 83–85°C for 5o) compared to imidazolones (276–278°C for 3a), likely due to reduced aromatic stacking in non-planar systems . Imidazole derivatives with hydroxymethyl groups (e.g., compound in ) show enhanced solubility, suggesting similar behavior for the target compound.

Substituent Effects: Benzyl vs. 3-Chlorophenylthio vs. Methoxy/Hydroxybenzoyl: The 3-chlorophenylthio group in the target introduces greater hydrophobicity compared to the polar 2-hydroxy-4-methoxybenzoyl group in 5o . This could favor membrane permeability in biological contexts.

Synthetic Methodology :

- The target’s synthesis likely parallels routes for ’s allyl analog, involving thioether formation and N-alkylation. However, benzyl group introduction (vs. allyl) may require optimized conditions to avoid competing side reactions .

- Yields for imidazole derivatives in the evidence range from 60% (compound 5o) to 78% (compound 5l), suggesting achievable efficiency for the target with careful optimization .

Spectroscopic Comparisons

- 1H NMR : The benzyl group’s aromatic protons (δ ~7.2–7.4 ppm) and hydroxymethyl protons (δ ~4.5–5.0 ppm) are expected to align with patterns in and .

- 13C NMR : The 3-chlorophenylthio moiety’s carbons (e.g., C-S at δ ~130–140 ppm) would resemble sulfur-containing analogs in and .

Research Implications

The target compound’s unique combination of substituents positions it as a candidate for further study in medicinal chemistry (e.g., kinase inhibition) or materials science. Comparative data highlight the critical role of substituent selection in tuning solubility, stability, and reactivity. Future work should prioritize experimental validation of its physicochemical properties and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.